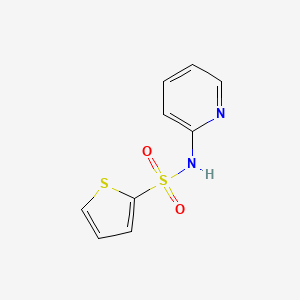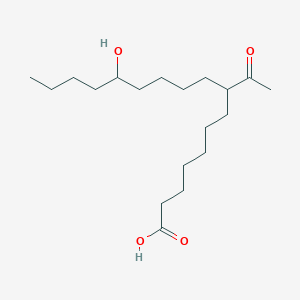
8-Acetyl-13-hydroxyheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-13-hydroxyheptadecanoic acid is a unique organic compound with the molecular formula C19H36O4. It is characterized by the presence of an acetyl group at the 8th carbon and a hydroxy group at the 13th carbon of a heptadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-acetyl-13-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method is the selective oxidation of heptadecanoic acid derivatives, followed by acetylation and hydroxylation at specific positions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-13-hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
- Oxidation of the hydroxy group can yield 8-acetyl-13-oxoheptadecanoic acid.
- Reduction of the acetyl group can produce 8-hydroxy-13-hydroxyheptadecanoic acid .
Scientific Research Applications
8-Acetyl-13-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-acetyl-13-hydroxyheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in metabolic processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
- 8-Acetyl-11-hydroxyheptadecanoic acid
- 8-Acetyl-12-hydroxyheptadecanoic acid
Comparison: While these compounds share similar structural features, the position of the hydroxy group can significantly influence their chemical properties and biological activities.
Properties
CAS No. |
54314-59-9 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
8-acetyl-13-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-3-4-13-18(21)14-10-9-12-17(16(2)20)11-7-5-6-8-15-19(22)23/h17-18,21H,3-15H2,1-2H3,(H,22,23) |
InChI Key |
SCMPVCDXULBAKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCC(CCCCCCC(=O)O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
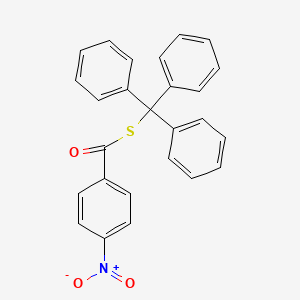
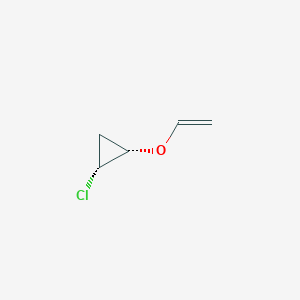

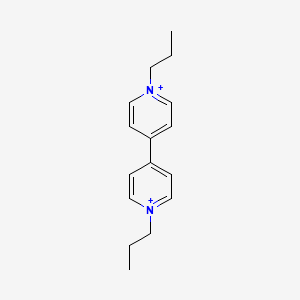
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)
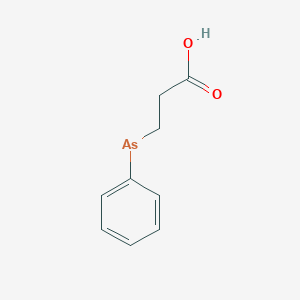

![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)


